iodocopper;trimethyl phosphite

Description

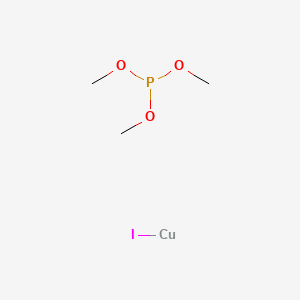

Structure

3D Structure of Parent

Properties

CAS No. |

34836-53-8 |

|---|---|

Molecular Formula |

C3H10CuIO3P+ |

Molecular Weight |

315.53 g/mol |

IUPAC Name |

iodocopper;trimethoxyphosphanium |

InChI |

InChI=1S/C3H10O3P.Cu.HI/c1-4-7(5-2)6-3;;/h7H,1-3H3;;1H/q2*+1;/p-1 |

InChI Key |

UWUXGUNPTCUTLL-UHFFFAOYSA-M |

SMILES |

COP(OC)OC.[Cu]I |

Canonical SMILES |

CO[PH+](OC)OC.[Cu]I |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Iodocopper;trimethyl Phosphite

Direct Synthesis from Copper(I) Halides and Trimethyl Phosphite (B83602)

The most common and straightforward method for preparing iodocopper (B41226);trimethyl phosphite involves the direct reaction between copper(I) iodide (CuI) and trimethyl phosphite (P(OMe)₃). smolecule.comontosight.ai This reaction forms a stable coordination complex where the phosphorus atom of the phosphite ligand donates a pair of electrons to the copper(I) center. ontosight.ai

The formation of the iodocopper;trimethyl phosphite complex is typically achieved by combining the reactants in a 1:1 molar ratio. orgsyn.org While the reaction can proceed at room temperature, gentle heating is often employed to ensure the reaction goes to completion. smolecule.com For analogous complexes like the triethyl phosphite adduct, heating the mixture in a suitable solvent, such as toluene, at 80°C for several hours has been reported to be effective. orgsyn.org

Optimization of the reaction involves carefully controlling the temperature and reaction time to maximize product formation while minimizing potential side reactions or decomposition. The stoichiometry is critical; using a slight excess of the volatile trimethyl phosphite can help drive the reaction to completion, with the excess being easily removable during the purification process.

Table 1: Typical Reaction Parameters for Direct Synthesis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactants | Copper(I) Iodide (CuI), Trimethyl Phosphite (P(OMe)₃) | Direct formation of the target complex. |

| Stoichiometry | ~1:1 molar ratio (CuI:P(OMe)₃) | Ensures complete complexation. orgsyn.org |

| Temperature | Room Temperature to 80°C | Facilitates reaction without promoting decomposition. smolecule.comorgsyn.org |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Cu(I) and the phosphite ligand. smolecule.comchemistryviews.org |

The choice of solvent is a crucial parameter in the synthesis of organometallic compounds like this compound. core.ac.ukwhiterose.ac.uk The solvent must be inert to the reactants and products and capable of dissolving the starting materials to facilitate the reaction. libretexts.org

Aprotic solvents are generally preferred. Toluene is an effective solvent for the synthesis of the analogous triethyl phosphite complex, suggesting its utility for the trimethyl phosphite derivative as well. orgsyn.org Ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are also commonly used in the preparation of organometallic compounds due to their inertness and ability to solubilize the reactants. libretexts.org The polarity of the solvent can influence the reaction rate and the stability of the complex, with moderately polar, non-coordinating solvents often providing the best results. acs.org The purity of the solvent is also paramount, as impurities like water can lead to unwanted side reactions. core.ac.uk

Table 2: Potential Solvents for Synthesis

| Solvent | Type | Key Characteristics |

|---|---|---|

| Toluene | Aromatic Hydrocarbon | Good for dissolving reactants; allows for higher reaction temperatures. orgsyn.org |

| Tetrahydrofuran (THF) | Ether | Aprotic, moderately polar; good solvating power for organometallics. libretexts.org |

| Dichloromethane | Halogenated Hydrocarbon | Aprotic, polar; good solubility for many organometallic complexes. smolecule.com |

| Acetonitrile | Nitrile | Polar aprotic; can sometimes coordinate to the metal center. nih.gov |

Many organometallic compounds, including copper(I) complexes and phosphite ligands, are sensitive to air and moisture. chemistryviews.orgontosight.ai The copper(I) center can be oxidized to copper(II), and phosphites can be oxidized or hydrolyzed. Therefore, the synthesis of this compound must be conducted under an inert atmosphere. smolecule.comacs.org

Standard techniques involve the use of a Schlenk line or a glove box. chemistryviews.orgacs.orgfiveable.me A Schlenk line is a dual-manifold system that allows for the evacuation of air from the reaction flask and backfilling with an inert gas, such as high-purity nitrogen or argon. chemistryviews.org All glassware is typically flame-dried or oven-dried before use to remove any adsorbed moisture. Reagents and solvents are added via syringe through rubber septa, and any transfers of solid materials are performed under a positive pressure of inert gas. fiveable.me These rigorous techniques are essential for obtaining high yields of a pure product. acs.org

Alternative Synthetic Pathways and Precursor Modifications

While direct synthesis from copper(I) iodide is standard, alternative pathways can be envisaged, drawing from general principles of organometallic chemistry. One potential route is through ligand exchange reactions. A pre-formed copper(I) complex with a more labile ligand, such as acetonitrile, could be treated with trimethyl phosphite to yield the desired product.

Another theoretical approach involves the modification of precursors. For instance, instead of using trimethyl phosphite directly, it could be generated in situ or a related phosphorus(III) compound could be used. However, the direct synthesis from copper(I) iodide and trimethyl phosphite remains the most efficient and widely practiced method due to its simplicity and the commercial availability of the precursors.

Purification and Isolation Techniques for Research Applications

After the reaction is complete, the this compound complex must be isolated from the reaction mixture and purified. The specific technique depends on the physical properties of the complex and any impurities present.

A common initial step involves filtering the cooled reaction mixture to remove any unreacted, insoluble starting materials. orgsyn.org If the product is a solid, it can often be purified by recrystallization. orgsyn.orgmagritek.com This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure complex crystallizes out. For the analogous triethyl phosphite complex, recrystallization from ether has been shown to be effective. orgsyn.org

Alternatively, if the product is a thermally stable liquid or low-melting solid, short-path distillation under high vacuum can be an effective purification method. orgsyn.org For non-volatile solids, column chromatography on an inert support like silica (B1680970) gel or alumina (B75360) may be employed, although care must be taken to perform the chromatography under an inert atmosphere to prevent decomposition on the column. magritek.comorgsyn.org The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) and elemental analysis. ontosight.aiorgsyn.org

Structural Elucidation and Conformational Analysis of Iodocopper;trimethyl Phosphite

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. uol.de These studies are fundamental to understanding the structure-property relationships of materials. uhu-ciqso.es

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and unit cell dimensions in crystalline substances. uol.deuhu-ciqso.es For copper(I) complexes with phosphorus-containing ligands, these studies reveal that they commonly crystallize in monoclinic or orthorhombic systems. smolecule.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule. uol.de

In iodocopper (B41226);trimethyl phosphite (B83602), the copper(I) ion is coordinated to an iodine atom and a trimethyl phosphite ligand. ontosight.ai The trimethyl phosphite ligand binds to the copper atom through its phosphorus atom, which possesses a lone pair of electrons available for donation. ontosight.ai This results in a coordination complex where the copper(I) center typically adopts a distorted tetrahedral geometry. smolecule.comnih.gov This geometry is a common feature for copper(I) phosphite and phosphine (B1218219) complexes. nih.gov

The coordination environment around the copper(I) ion in similar complexes has been extensively studied. For instance, in various copper(I) phosphite complexes, the copper(I) ions are found to be tetrahedrally coordinated. nih.gov The Cu-P bond distances in these types of complexes generally fall within the range of 2.24 to 2.28 Å. nih.gov

Table 1: Representative Bond Lengths in Copper(I) Phosphite and Iodide Complexes

| Bond Type | Typical Bond Length (Å) | Reference |

| Cu-P | 2.24 - 2.28 | nih.gov |

| Cu-I | 2.50 - 2.70 | smolecule.com |

This table presents typical bond length ranges observed in related copper(I) complexes, providing a comparative basis for understanding the structure of iodocopper;trimethyl phosphite.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the electronic and structural properties of molecules in both solution and the solid state.

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. researchgate.net For organometallic complexes, multinuclear NMR provides detailed information about the coordination environment of the metal center and the ligands. jhu.edu

31P NMR spectroscopy is particularly sensitive to the chemical environment of the phosphorus nucleus and is, therefore, an excellent technique for studying phosphite and phosphine ligands in metal complexes. researchgate.netrasayanjournal.co.in The coordination of a phosphite ligand, such as trimethyl phosphite, to a copper(I) center leads to a change in the 31P chemical shift compared to the free ligand. rasayanjournal.co.in This coordination chemical shift provides information about the electronic and steric effects of the metal-ligand bond. rasayanjournal.co.in

In many copper(I) phosphine complexes, the 31P NMR spectra can exhibit splitting due to spin-spin coupling between the phosphorus nucleus and the copper isotopes (63Cu and 65Cu), both of which have a nuclear spin of 3/2. rasayanjournal.co.inacs.org This coupling, if observed, can provide direct evidence of the Cu-P bond and can give insights into the coordination number and geometry of the copper center. nih.govresearchgate.net For instance, the observation of a quartet pattern in the 31P NMR spectrum is characteristic of a direct one-bond coupling to a single copper atom. rasayanjournal.co.in The magnitude of the coupling constant, ¹J(Cu-P), is also informative about the nature of the Cu-P bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and Carbon-13 NMR for Ligand Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation of ligands in metal complexes. For this compound, ¹H and ¹³C NMR provide detailed information about the electronic environment and spatial arrangement of the trimethyl phosphite ligand upon coordination to the copper(I) iodide moiety.

Upon complexation, the chemical shifts of the protons and carbons in the trimethyl phosphite ligand are expected to change compared to the free ligand. In the free trimethyl phosphite molecule, the methoxy (B1213986) protons (¹H) and carbons (¹³C) exhibit characteristic signals. Coordination to the electron-accepting copper(I) center typically leads to a downfield shift for the protons and carbons, reflecting the withdrawal of electron density.

The conformation of the P-O-C-H linkages can be inferred from the magnitude of the three-bond proton-phosphorus coupling constant (³JP-H). The Karplus relationship describes the dependence of this coupling constant on the dihedral angle, allowing for the estimation of the preferred orientation of the methoxy groups relative to the phosphorus atom. Analysis of these coupling constants can reveal whether the ligand adopts a specific, rigid conformation or undergoes rapid rotation around the P-O bonds in solution.

| Nucleus | Free P(OCH₃)₃ (ppm) | Coordinated P(OCH₃)₃ (Expected, ppm) | Key Information |

| ¹H (CH₃) | ~3.5 (doublet) | Downfield shift from free ligand | Chemical shift and ³JP-H provide conformational and electronic data. |

| ¹³C (CH₃) | ~52 (doublet) | Downfield shift from free ligand | Chemical shift and ²JP-C reflect changes in the electronic environment upon coordination. |

Note: Specific experimental values for this compound are not widely reported. Expected shifts are based on principles of coordination chemistry and data from analogous copper(I) phosphite complexes.

Zero-Field NMR Spectroscopy for J-Coupling Analysis

Zero-field NMR (ZULF NMR) is a powerful technique that operates in the absence of a large external magnetic field, allowing for the direct and highly precise measurement of spin-spin or J-couplings. In this regime, the Zeeman interaction is negligible, and the spin Hamiltonian is dominated by J-coupling, providing unambiguous information about the connectivity and electronic structure of molecules. This method results in remarkably narrow resonance lines, enabling the resolution of couplings that are often obscured in high-field NMR.

For organophosphorus compounds like trimethyl phosphite, ZULF NMR has been used to precisely measure J-couplings. In the context of the this compound complex, ZULF NMR would be an ideal tool for analyzing several key coupling constants that are critical for structural elucidation:

¹JCu-P: The one-bond coupling between the copper nucleus (both ⁶³Cu and ⁶⁵Cu isotopes have a spin I = 3/2) and the phosphorus-31 nucleus is directly related to the s-character of the Cu-P bond and the coordination number of the copper center.

²JP-O-C: The two-bond coupling across the phosphorus-oxygen-carbon linkage provides information about the geometry at the phosphorus and oxygen atoms.

³JP-O-C-H: The three-bond coupling between phosphorus and the methyl protons gives insight into the dihedral angle of the P-O-C-H fragment, which is crucial for determining the ligand's conformational preferences.

By measuring these J-couplings with high accuracy, ZULF NMR can provide a detailed and quantitative picture of the bonding and conformational dynamics within the this compound molecule.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, IR and Raman spectra provide a fingerprint of the covalent bonds within the complex. The coordination of the trimethyl phosphite ligand to copper(I) iodide induces characteristic shifts in vibrational frequencies compared to the free ligand.

Key vibrational modes of interest include:

P-O Stretching: These vibrations in phosphite esters are typically strong in the IR spectrum. Coordination to a metal center often leads to a shift in these frequencies, indicating a change in the P-O bond order.

C-H Stretching: The stretching vibrations of the methyl groups are found in the 2800-3000 cm⁻¹ region.

Cu-P Stretching: This vibration, which occurs at low frequencies (typically < 400 cm⁻¹), is a direct probe of the coordinate bond between the copper atom and the phosphorus ligand.

Cu-I Stretching: The vibration of the copper-iodide bond is also found in the far-infrared region and is characteristic of the metal-halide interaction.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

| C-H Stretching | 2800 - 3000 | IR, Raman | Confirms the presence of the methyl groups on the ligand. |

| P-O Stretching | 950 - 1050 | IR (strong), Raman | Frequency shift upon coordination indicates changes in P-O bond strength. |

| Cu-P Stretching | 200 - 400 | Raman, Far-IR | Directly characterizes the strength and nature of the copper-ligand bond. |

| Cu-I Stretching | 150 - 250 | Raman, Far-IR | Provides information on the copper-iodide bond. |

Note: Specific experimental frequencies are dependent on the physical state (solid or solution) and the specific molecular geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore highly sensitive to paramagnetic substances, such as transition metal ions with incomplete d-shells or organic radicals.

The stable this compound complex features copper in the +1 oxidation state. Copper(I) has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled, and it has no unpaired electrons. Consequently, the Cu(I) center is diamagnetic and therefore EPR-silent .

EPR spectroscopy would only become applicable in the study of this system if paramagnetic intermediates were formed. For instance, if the complex were to undergo a one-electron oxidation, a paramagnetic Cu(II) species (d⁹ configuration) would be generated. EPR could then be used to characterize this transient Cu(II) intermediate, providing information about its coordination environment and electronic structure. However, for the stable ground-state iodocopper(I) complex, EPR is not a relevant technique for direct structural analysis.

Computational Approaches to Structural Prediction

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can determine the minimum energy structure of a molecule, providing highly accurate predictions of bond lengths, bond angles, and dihedral angles.

For this compound, DFT-based geometry optimization can be used to model the tetrahedral coordination environment around the copper center. Such calculations can predict the key structural parameters of the complex, which can then be compared with experimental data obtained from techniques like X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure). Studies on analogous tetrahedral copper(I) phosphite complexes have shown that Cu-P bond distances are typically in the range of 2.24–2.28 Å. DFT calculations for this compound would be expected to yield a Cu-P bond length within this range.

| Parameter | Expected Value (from DFT) | Significance |

| Cu-P Bond Length | ~2.25 Å | Defines the primary coordination interaction. |

| Cu-I Bond Length | ~2.5 - 2.6 Å | Characterizes the copper-iodide bond. |

| P-O Bond Length | ~1.62 Å | Indicates the strength of the phosphorus-oxygen bond in the coordinated ligand. |

| I-Cu-P Bond Angle | ~109.5° (ideal tetrahedral) | Defines the overall coordination geometry. Deviations indicate distortion. |

| O-P-O Bond Angle | ~100 - 105° | Describes the geometry of the phosphite ligand. |

Note: These values are predictions based on general principles and data from analogous structures. Specific values would be obtained from a dedicated DFT calculation on the exact molecule.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent box).

For this compound, the trimethyl phosphite ligand possesses significant conformational flexibility due to the rotation around the P-O and O-C bonds. MD simulations can be employed to perform conformational sampling, exploring the potential energy surface of the ligand as it rotates and flexes while coordinated to the copper center.

These simulations can reveal:

The most populated conformations of the trimethyl phosphite ligand.

The energy barriers between different conformational states.

The timescale of conformational changes.

The influence of the solvent on the dynamic behavior of the complex.

By tracking the trajectories of all atoms in the system, MD provides a detailed movie of the molecule's behavior, complementing the static picture provided by geometry optimization and offering a deeper understanding of the complex's structure and dynamics in a realistic environment.

Coordination Chemistry Principles of Iodocopper;trimethyl Phosphite

Electronic and Steric Properties of the Trimethyl Phosphite (B83602) Ligand

The behavior of iodocopper (B41226);trimethyl phosphite in chemical reactions is intrinsically linked to the electronic and steric characteristics of the trimethyl phosphite ligand, P(OCH₃)₃.

Cone Angle and Electronic Parameter Determination

The steric and electronic properties of phosphine (B1218219) and phosphite ligands are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP). The cone angle is a measure of the steric bulk of the ligand, while the TEP provides an indication of its electron-donating or -withdrawing ability. wikipedia.org

For trimethyl phosphite, the cone angle is relatively small compared to many other phosphine ligands, indicating less steric hindrance around the metal center. wikipedia.orgwikiwand.com This allows for the potential coordination of multiple ligands to a single metal atom. While specific values for the cone angle of trimethyl phosphite can vary slightly depending on the method of calculation, it is generally smaller than that of its trialkylphosphine counterpart, trimethylphosphine (B1194731) (PMe₃), which has a cone angle of 118°. wikipedia.org

The electronic nature of trimethyl phosphite is characterized by its good π-acceptor properties. wikipedia.orgwikiwand.comscribd.com The TEP is determined by measuring the frequency of the A₁ C-O vibrational mode of a [LNi(CO)₃] complex, where L is the ligand of interest. wikipedia.org A higher ν(CO) frequency indicates a less electron-donating (or more π-accepting) ligand. Phosphite ligands, including trimethyl phosphite, generally exhibit higher ν(CO) stretching frequencies compared to trialkylphosphines, signifying their stronger π-acidity. umb.edu This is attributed to the presence of electronegative oxygen atoms, which lower the energy of the P-O σ* orbitals, making them better acceptors of electron density from the metal. umb.edu

Table 1: Comparison of Tolman Parameters for Selected Ligands

| Ligand | Tolman Electronic Parameter (ν(CO) cm⁻¹) | Cone Angle (θ) |

| P(t-Bu)₃ | 2056.1 | 182° |

| PMe₃ | 2064.1 | 118° |

| PPh₃ | 2068.9 | 145° |

| P(OMe)₃ | 2076.3 | 107° |

| PF₃ | 2110.9 | 104° |

Data sourced from multiple literature reports for comparative purposes.

Ligand Field Effects and Copper(I) Electronic Structure

The trimethyl phosphite ligand, being a strong σ-donor and a good π-acceptor, stabilizes the copper(I) center. smolecule.com The σ-donation from the phosphorus lone pair to the vacant orbitals of copper(I) is the primary bonding interaction. smolecule.com This is supplemented by π-backbonding from the filled d-orbitals of copper(I) into the empty σ* orbitals of the P-O bonds in the trimethyl phosphite ligand. umb.edusmolecule.com This backbonding delocalizes electron density from the metal, further stabilizing the complex and influencing its reactivity.

Nature of Copper-Iodine and Copper-Phosphorus Bonding

In the iodocopper;trimethyl phosphite complex, the copper(I) center is coordinated to both an iodide ion and a trimethyl phosphite molecule. The bonding within this complex is a combination of covalent and ionic interactions.

The copper-phosphorus (Cu-P) bond is a coordinate covalent bond, formed by the donation of the lone pair of electrons from the phosphorus atom of trimethyl phosphite to the copper(I) ion. ontosight.ai This interaction is characterized by both σ-donation and π-backbonding, as previously discussed. smolecule.com EXAFS (Extended X-ray Absorption Fine Structure) studies on similar copper(I) phosphite complexes have shown Cu-P bond distances to be in the range of 2.24–2.28 Å in both solution and the solid state. researchgate.net

Influence of Solvent Coordination on Complex Stability and Reactivity

The stability and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Coordinating solvents can interact with the copper(I) center, potentially leading to ligand exchange or the formation of different complex species in solution. researchgate.net

For instance, in the presence of strongly coordinating solvents, the trimethyl phosphite ligand could be displaced, or the solvent molecules could occupy vacant coordination sites on the copper atom, altering the complex's reactivity. The choice of solvent is therefore a critical parameter in reactions involving this complex, as it can affect reaction rates and product distributions. Studies on related copper(I) complexes have shown that the photoluminescence quantum yield can be modulated by the choice of solvent, highlighting the importance of solvent-complex interactions. researchgate.net The behavior of copper(I) complexes in solution can be investigated using techniques like ⁶³Cu NMR spectroscopy, where the chemical shift and linewidth of the copper resonance are sensitive to changes in the coordination environment, including solvent effects. researchgate.net

Formation of Polynuclear Copper(I) Structures and Aggregates

Copper(I) halides, in the presence of phosphine or phosphite ligands, are well-known to form a variety of polynuclear structures, including dimers, tetramers, and polymers. The specific structure adopted depends on factors such as the stoichiometry of the reactants, the steric and electronic properties of the ligand, and the reaction conditions.

Dimerization and Oligomerization Phenomena

In the case of this compound, the formation of dimeric or oligomeric species is a distinct possibility. These polynuclear structures are often held together by bridging iodide ligands. For example, studies on copper(I) complexes with trimethyl phosphite and carboxylate ligands have revealed the formation of dimeric structures, [Cu₂{P(OMe)₃}₂(μ-RCOO)₂]. researchgate.net In these dimers, the copper centers are linked by bridging carboxylate groups.

Similarly, with iodide as the bridging ligand, structures such as [Cu₂(μ-I)₂(P(OMe)₃)₂] or higher nuclearity clusters can be formed. The tendency to form these aggregates is a balance between the coordinating strength of the trimethyl phosphite ligand and the bridging propensity of the iodide ion. The formation of such polynuclear species can have a profound impact on the catalytic activity and physical properties of the complex. The self-assembly of these structures is a key area of interest in supramolecular chemistry, with the potential to create novel materials with specific functions. scispace.com The formation of polynuclear copper(I) complexes has also been observed in studies involving other phosphite ligands. capes.gov.br

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis Mediated by Iodocopper (B41226);Trimethyl Phosphite (B83602)

As a homogeneous catalyst, iodocopper;trimethyl phosphite offers the advantage of being soluble in common organic solvents, which facilitates reactions under mild conditions. ontosight.ai The presence of the trimethyl phosphite ligand plays a crucial role in stabilizing the copper(I) oxidation state, which is essential for its catalytic activity. unibo.it

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. While the closely related iodocopper;triethyl phosphite is a well-documented catalyst for this transformation, the trimethyl phosphite analogue is also utilized in similar catalytic cycles. unibo.itresearchgate.net

This compound serves as a stable and readily available precursor for the active copper(I) catalyst. In solution, the complex can dissociate or exchange ligands to generate the catalytically active species that initiates the cycloaddition cascade. The use of such pre-formed, stable copper(I) complexes is advantageous as it avoids the need for the in situ reduction of copper(II) salts, which can sometimes lead to side reactions and complicate purification. The trimethyl phosphite ligand, being a good σ-donor and π-acceptor, helps to modulate the electronic properties of the copper center, influencing its reactivity.

The generally accepted mechanism for the CuAAC reaction involves a series of steps orchestrated by the copper(I) catalyst. While specific kinetic data for the this compound catalyzed reaction is not extensively documented, the pathway is expected to follow the general mechanism established for copper(I)-catalyzed azide-alkyne cycloadditions.

The proposed catalytic cycle is as follows:

Formation of Copper Acetylide: The reaction initiates with the coordination of the terminal alkyne to the copper(I) center, followed by deprotonation to form a copper acetylide intermediate. The basicity of the reaction medium can influence the rate of this step.

Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to a six-membered copper-triazolide intermediate.

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis to release the 1,2,3-triazole product and regenerate the active copper(I) catalyst, which can then enter a new catalytic cycle.

The following table provides representative examples of CuAAC reactions, illustrating the versatility of this transformation. Note that while this compound is a suitable catalyst, these examples may utilize other copper(I) sources.

| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CuI / Ligand | t-BuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |

| Propargyl Alcohol | Azidoethane | CuSO₄·5H₂O / Sodium Ascorbate | DMF | (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | 92 |

| 1-Ethynylcyclohexene | 1-Azido-4-methylbenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-(4-Methylphenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 88 |

The trimethyl phosphite ligand in the iodocopper complex is not merely a spectator. Phosphite ligands, in general, are known to influence the rate and efficiency of copper-catalyzed reactions. acs.org They can accelerate the reaction by:

Stabilizing the Copper(I) State: Preventing oxidation to the inactive copper(II) state.

Modulating Electronic Properties: The electron-donating nature of the phosphite can increase the electron density on the copper center, potentially facilitating the coordination of the reactants.

Enhancing Solubility: Improving the solubility of the copper catalyst in the reaction medium, leading to a truly homogeneous system.

The electronic properties of the phosphite ligand, governed by the nature of the alkoxy groups, can fine-tune the catalytic activity. While a direct comparative study with other phosphite ligands is limited for this compound, it is established that the steric and electronic profile of the ligand is a critical parameter in catalyst design.

When chiral substrates are used in CuAAC reactions, the stereochemical integrity of the starting materials is generally retained in the triazole product. The mild reaction conditions and the concerted nature of the cycloaddition step contribute to this high degree of stereochemical fidelity. While the this compound catalyst itself is achiral, its use in reactions involving chiral azides or alkynes is not expected to induce racemization. For the synthesis of chiral triazoles from prochiral substrates, chiral ligands would be required to be used in conjunction with the copper source to induce enantioselectivity.

Carbon-Phosphorus (C-P) Bond Formation Reactions

The formation of carbon-phosphorus bonds is a fundamental transformation in organophosphorus chemistry, providing access to a wide range of compounds with applications in medicinal chemistry, materials science, and as ligands in catalysis. This compound has been explored as a reagent and catalyst in the synthesis of organophosphorus compounds, such as phosphonates. ontosight.ai

Trimethyl phosphite itself is a common reagent in C-P bond formation, most notably in the Michaelis-Arbuzov reaction, where it reacts with alkyl halides to form phosphonates. mdpi.com The role of copper(I) in conjunction with trimethyl phosphite can be to facilitate these transformations, potentially through a catalytic cycle involving oxidative addition and reductive elimination steps, similar to other transition metal-catalyzed cross-coupling reactions. For instance, copper catalysis can enable the coupling of aryl halides with phosphites.

The following table presents examples of C-P bond formation reactions. While not all examples may use this compound specifically, they illustrate the types of transformations where this catalyst could be effective.

| Substrate | Phosphorus Reagent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Trimethyl phosphite | Pd(OAc)₂ / dppf | Dimethyl phenylphosphonate | 85 |

| Benzyl bromide | Trimethyl phosphite | Heat | Dimethyl benzylphosphonate | Good |

| 4-Bromotoluene | Diethyl phosphite | CuI / Ligand | Diethyl p-tolylphosphonate | 78 |

Modified Arbuzov-Type Reactions in Catalytic Cycles

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds. It classically involves the reaction of a trialkyl phosphite with an alkyl halide. Trimethyl phosphite itself is known to react with methyl iodide in a classic Arbuzov reaction to yield dimethyl methylphosphonate. Furthermore, metal complexes incorporating trimethyl phosphite can undergo this rearrangement, a susceptibility demonstrated by the formation of the Kläui ligand.

Cross-Coupling Reactions Involving Phosphite Ligands

The this compound complex has been explored as a catalyst in cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. The presence of the trimethyl phosphite ligand is crucial, as it modulates the stability and reactivity of the copper(I) center. The complex has been specifically noted for its application in catalyzing Ullmann and Sonogashira reactions. The Ullmann reaction typically involves the coupling of aryl halides, while the Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.

Detailed research findings, including specific substrates, reaction conditions, and yields for cross-coupling reactions catalyzed specifically by this compound, are not extensively documented in the available literature.

Conjugate Addition Reactions

Conjugate addition reactions are a vital class of reactions for carbon-carbon bond formation. While copper reagents are famously used to facilitate these transformations, specific studies detailing the application of this compound as a catalyst for conjugate additions are not prominent in the scientific literature. Research on similar complexes, such as the iodocopper;triethyl phosphite analogue, has shown reactivity in such transformations, suggesting potential for this class of compounds. However, dedicated studies on the trimethyl phosphite variant are not available.

Synthesis of Polyfunctionalized Diarylmethanes

The synthesis of polyfunctionalized diarylmethanes is critical for accessing structures found in various biologically active compounds. While copper catalysis can be employed in reactions to form such products, the specific use of this compound for this purpose is not well-documented. The closely related complex, copper(I) iodide-triethyl phosphite, has been reported as a catalyst for producing complex organic compounds, including the synthesis of polyfunctionalized diarylmethanes. This suggests a potential application for phosphite-ligated copper iodide complexes, though specific research on the trimethyl phosphite derivative in this context is lacking.

Other Organic Transformations in Fine Chemical Synthesis

Beyond cross-coupling reactions, the this compound complex has found utility as a reagent in the synthesis of other valuable organophosphorus compounds. It has been employed in the synthesis of phosphonates and phosphinates, which are important classes of molecules with diverse applications. Additionally, the free trimethyl phosphite ligand is known to act as a mild desulfurization reagent in organic synthesis, such as in the preparation of tetrathiafulvalene (B1198394) derivatives.

Table 1: Applications in Fine Chemical Synthesis

| Transformation | Reagent/Catalyst | Product Class | Reference |

|---|---|---|---|

| Phosphonate/Phosphinate Synthesis | This compound | Phosphorus-containing compounds |

Heterogeneous Catalysis and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis offers significant advantages, including simplified catalyst separation and recycling. For copper-catalyzed reactions, this often involves anchoring the active copper species to a solid support.

Anchoring of this compound to Polymeric Supports

The immobilization of homogeneous catalysts onto polymeric supports is a common strategy to create heterogeneous catalysts. General methods have been developed for anchoring homogeneous copper(I) catalysts, such as those used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to supports like polyisobutylene (B167198) (PIB) or dendrimers. While these strategies are applicable to a range of copper(I) precursors, specific examples of this compound being anchored to a polymeric support are not described in the available literature. The development of such supported catalysts often focuses on complexes with different ligands or on the in-situ generation of the active species on the support material.

Supported Nanoparticle Systems for Enhanced Catalysis

The immobilization of homogeneous catalysts like this compound onto solid supports, particularly in the form of nanoparticles, is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

While specific research on this compound supported on nanoparticles is not extensively documented in publicly available literature, the principles can be extrapolated from studies on closely related copper(I) phosphite complexes and other copper nanoparticle systems. The general methodology involves the anchoring of the copper complex onto a high-surface-area support material. Common supports include silica (B1680970), alumina (B75360), zeolites, and various polymers.

For instance, dendrimers have been successfully employed as supports for copper(I) nanoparticles, facilitating their use in aqueous media. Current time information in Bangalore, IN.researchgate.net This approach allows for the simple recovery of the catalyst through liquid-liquid extraction, enabling multiple reuse cycles. Current time information in Bangalore, IN.researchgate.net The synthesis of such supported catalysts often involves the treatment of the support material with a copper salt, followed by reduction to form copper(I) species or nanoparticles. The phosphite ligand, in this case, trimethyl phosphite, would serve to stabilize the copper(I) center, modulate its electronic properties, and influence the catalytic activity.

The catalytic performance of such supported systems is highly dependent on the nature of the support, the method of immobilization, and the resulting size and distribution of the nanoparticles. The goal is to create a stable and highly active catalytic material that can be easily recovered and reused.

Catalyst Reusability and Leaching Studies

A significant advantage of supported catalysts is their potential for reuse, which is a key factor in developing sustainable and economically viable chemical processes. Catalyst reusability is typically assessed by performing multiple reaction cycles with the same catalyst batch and monitoring its activity over time.

In the context of supported this compound, reusability would be a critical measure of its practical utility. Studies on analogous systems, such as polymer-supported copper(I) catalysts, have demonstrated good reusability. researchgate.net For example, a polyisobutylene-supported Cu(I) catalyst was shown to be reusable through gravity-based separation. Current time information in Bangalore, IN.researchgate.net Similarly, dendrimer-supported copper(I) nanoparticles have been reused up to ten times without a significant loss in yield in certain reactions. Current time information in Bangalore, IN.researchgate.net

Table 1: Illustrative Reusability of Supported Copper Catalysts (General Examples)

| Catalyst System | Support Material | Reaction | Number of Cycles | Final Yield/Activity | Reference |

| Cu(I)-NPs | Dendrimer | Azide-Alkyne Cycloaddition | 10 | No significant loss in yield | Current time information in Bangalore, IN.researchgate.net |

| PIB-Cu(I) | Polyisobutylene | Azide-Alkyne Cycloaddition | Multiple | Good reusability | Current time information in Bangalore, IN.researchgate.net |

This table is illustrative and based on general findings for supported copper catalysts, as specific data for this compound is not available.

Leaching, the process where the active metal species detaches from the support and enters the reaction mixture, is a major challenge for supported catalysts. billfath.ac.id Leaching not only leads to a decrease in catalyst activity and reusability but can also contaminate the final product, which is a significant concern, especially in the synthesis of pharmaceuticals. researchgate.net

Leaching studies are crucial to evaluate the stability of the supported catalyst. These studies typically involve analyzing the reaction mixture after catalysis for the presence of the metal. Techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are commonly used to quantify the amount of leached metal. The extent of leaching is influenced by factors such as the strength of the interaction between the metal complex and the support, the reaction conditions (e.g., solvent, temperature), and the nature of the reactants and products. billfath.ac.id For copper catalysts, the choice of ligand and support material plays a vital role in minimizing leaching. researchgate.net

While specific leaching data for this compound is not readily found, the general principles of catalyst design aim to create strong bonds between the copper complex and the support to prevent its dissolution into the reaction medium.

Theoretical and Computational Chemistry Studies

Modeling of Reaction Mechanisms and Transition States in Catalysis

Computational modeling has become an indispensable tool for understanding the intricate details of catalytic reactions involving copper(I) complexes like iodocopper (B41226);trimethyl phosphite (B83602). Density Functional Theory (DFT) and other quantum mechanical methods allow for the detailed exploration of reaction pathways, the characterization of transient intermediates, and the identification of rate-determining transition states. These studies provide insights that are often difficult or impossible to obtain through experimental means alone.

For instance, in copper-catalyzed reactions such as cross-coupling and cycloadditions, DFT calculations can elucidate the step-by-step mechanism. This includes modeling the initial coordination of reactants to the copper center, the oxidative addition or insertion steps, and the final reductive elimination that regenerates the catalyst and forms the desired product. The trimethyl phosphite ligand plays a crucial role in these processes by modulating the electronic properties and steric environment of the copper center, thereby influencing the reactivity and selectivity of the catalyst. easychair.org

A key aspect of these computational studies is the determination of the transition state structures and their corresponding activation energies. By comparing the energy barriers of different potential pathways, researchers can predict the most likely reaction mechanism. For example, in the copper-catalyzed hydrophosphorylation of allenes, DFT calculations have been used to map out the Gibbs free energy profile, identifying the rate-determining step as the nucleophilic attack of the phosphite on the coordinated allene. researchgate.net These models can also explain experimentally observed regioselectivity and stereoselectivity by comparing the energies of the transition states leading to different products. researchgate.net

The insights gained from modeling reaction mechanisms extend to catalyst design. By understanding how the ligand structure affects the transition state energies, researchers can computationally screen new ligands to predict their catalytic performance. This approach accelerates the discovery of more efficient and selective catalysts for a wide range of organic transformations. researchgate.net

Elucidation of Electronic Structures and Molecular Orbitals

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of iodocopper;trimethyl phosphite. These studies provide a fundamental understanding of the bonding, reactivity, and photophysical properties of the complex.

The electronic configuration of the copper(I) center in this compound is d¹⁰. The primary interaction involves the donation of the lone pair of electrons from the phosphorus atom of the trimethyl phosphite ligand to a vacant sp³ hybrid orbital on the copper(I) center, forming a strong σ-bond. This interaction is a classic example of a Lewis acid (Cu⁺) and Lewis base (P(OMe)₃) interaction.

Molecular orbital (MO) analysis derived from DFT calculations provides a more detailed picture. The highest occupied molecular orbitals (HOMOs) in similar copper(I) phosphite complexes are typically centered on the copper d-orbitals with significant contributions from the p-orbitals of the iodide ligand. The lowest unoccupied molecular orbitals (LUMOs), on the other hand, are often characterized by antibonding interactions between the copper and the phosphorus of the phosphite ligand. smolecule.com The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic absorption spectra and the photochemical reactivity of the complex.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters of this compound, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. This synergy between theory and experiment is crucial for a comprehensive understanding of the molecule's structure and properties.

One of the most common applications is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to determine the vibrational frequencies and their corresponding normal modes. These calculated frequencies can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations, such as the Cu-P stretch, Cu-I stretch, and the internal vibrations of the trimethyl phosphite ligand. For instance, studies on trimethyl phosphite have utilized ab initio calculations to understand its conformational properties and vibrational spectra. wisc.edu

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. wisc.edu By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. Comparing these predicted values with experimental spectra helps in the structural elucidation of the complex in solution. Zero-field NMR studies on organophosphorus compounds, including trimethyl phosphite, have demonstrated the ability to distinguish between similar compounds based on their unique electronic environments, which is reflected in their J-coupling values. uj.edu.pl

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complex. uni-stuttgart.de TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which can be directly compared to the experimental absorption bands. This allows for the assignment of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, providing insights into the photophysical properties of the complex. researchgate.net

Table of Predicted vs. Experimental Spectroscopic Data for Related Systems Note: Direct data for this compound is scarce in the literature. The table below presents typical data for related copper(I) phosphite and organophosphorus compounds to illustrate the principle.

| Spectroscopic Parameter | Predicted Value (Computational Method) | Experimental Value | Reference Compound |

| ³¹P NMR Chemical Shift (ppm) | Varies with ligand environment | Varies | Generic Copper(I) Phosphite Complexes |

| ¹J(P-H) Coupling Constant (Hz) | ~10.5 | 10.5 | Trimethyl phosphite uj.edu.pl |

| UV-Vis λ_max (nm) | ~250-300 | ~250-300 | Similar Copper(I) Phosphite Complexes smolecule.com |

Investigation of Ligand-Metal Interactions and Bond Strengths

Computational methods provide deep insights into the nature and strength of the interactions between the trimethyl phosphite ligand and the copper(I) center in this compound. Techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are particularly useful for quantifying these interactions. wisc.eduacs.org

The primary interaction between the trimethyl phosphite ligand and the copper(I) ion is a dative covalent bond, where the phosphorus atom donates its lone pair of electrons to a vacant orbital on the copper atom. NBO analysis can quantify the strength of this donor-acceptor interaction by calculating the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. This analysis also provides information about the hybridization of the orbitals involved in bonding. uni-bonn.de

Beyond the primary σ-donation, the possibility of π-backbonding from the filled d-orbitals of the copper(I) center to the empty σ* orbitals of the P-O bonds in the trimethyl phosphite ligand can also be investigated. While typically less significant for phosphite ligands compared to phosphine (B1218219) ligands, its contribution can be evaluated computationally.

AIM theory can be used to analyze the electron density topology of the complex. By locating the bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds. The values of the electron density and its Laplacian at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. For the Cu-P bond, the analysis would likely indicate a significant degree of covalent character, while the Cu-I bond would exhibit more ionic character.

These computational investigations of ligand-metal interactions are crucial for understanding the factors that govern the structure, stability, and reactivity of this compound and related catalysts.

Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. In the context of catalysis, this approach is often referred to as Quantitative Structure-Catalysis Relationship (QSCR) and is used to correlate the structural features of catalysts with their performance (e.g., activity, selectivity, or stability).

For a series of catalysts based on the this compound scaffold, where the phosphite ligand is systematically modified, QSAR models can be developed to predict catalytic activity. The first step in a QSAR study is to generate a set of molecular descriptors for each catalyst in the series. These descriptors can be calculated using computational chemistry methods and can be categorized as:

Electronic descriptors: These describe the electronic properties of the catalyst, such as the charge on the copper atom, the HOMO and LUMO energies, and the dipole moment.

Steric descriptors: These quantify the size and shape of the catalyst, such as the van der Waals volume, surface area, and sterimol parameters for the phosphite ligand. researchgate.net

Topological descriptors: These are numerical values derived from the graph representation of the molecule.

Once the descriptors are calculated and the catalytic activity for each compound is experimentally determined, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model. researchgate.net This model takes the form of an equation that relates the descriptors to the activity.

A successful QSAR model can be used to:

Predict the activity of new, unsynthesized catalysts.

Provide insights into the key structural features that influence catalytic performance.

Guide the rational design of more efficient catalysts.

While specific QSAR studies focusing solely on this compound are not widely reported, the principles of QSAR have been applied to copper-catalyzed reactions with various phosphine and phosphite ligands. researchgate.netacs.org These studies have demonstrated the potential of QSAR to accelerate the discovery and optimization of homogeneous catalysts.

Advanced Research Directions and Potential Applications in Materials Science

Role in the Development of Luminescent Copper(I) Complexes

While specific studies on the luminescence of iodocopper (B41226);trimethyl phosphite (B83602) are not prevalent, the broader class of copper(I) iodide complexes, particularly those with phosphine (B1218219) and phosphite ligands, is renowned for its rich photophysical properties. researchgate.netrsc.orgrsc.orgrsc.org These complexes are considered an attractive and cost-effective alternative to emitters based on noble metals like platinum or iridium. mdpi.com

Research has demonstrated that the emission in these materials often originates from a combination of metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) states. rsc.org Many highly luminescent copper(I) iodide complexes feature a tetranuclear cubane-type {Cu4I4} core, where the organic ligands coordinate to the copper atoms. researchgate.netmdpi.com The nature of these organic ligands plays a crucial role in tuning the emission properties. researchgate.net

A notable example involves a binuclear copper iodide complex featuring phosphite derivative ligands, which displays pronounced luminescence thermochromism—a change in emission color with temperature. acs.org This behavior is attributed to a thermal equilibrium between two distinct excited states, a feature that is unprecedented for a binuclear complex and highlights the significant influence of phosphite ligands. acs.org The coordination of these ligands creates a specific energy layout with vacant orbitals of varying character, enabling this dual-emissive property. acs.org Given these findings, iodocopper;trimethyl phosphite is a strong candidate for developing new luminescent materials, potentially exhibiting thermochromic or other stimuli-responsive optical properties.

| Luminescent Copper(I) Iodide Complex Type | Key Structural Feature | Observed Luminescent Property | Reference |

| Binuclear Copper Iodide with Phosphite Ligands | [Cu2I2L4] Motif | Luminescence Thermochromism (Purple to Cyan) | acs.org |

| Tetranuclear "Cubane" Clusters with Phosphine Ligands | {Cu4I4} Core | Intense Solid-State Photoluminescence (Orange) | mdpi.com |

| Mononuclear Complexes with Iminephosphine Ligands | [CuI(PPh3)(N^P)] | Intense Solid-State Emission (Yellow-Green) | rsc.org |

| Polymeric Copper(I) Complexes | [Cu(C^N)Cl]n | Solid-State Luminescence | rsc.org |

Integration into Polymeric Systems for Functional Materials

Copper(I) complexes are increasingly utilized as catalysts and functional components in polymer science. rsc.org They serve as highly efficient initiators in free radical polymerization and can be incorporated into polymeric backbones to create materials with novel optical or catalytic properties. rsc.orgmdpi.comnih.gov

A significant application for copper(I) catalysts is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction's simplicity, high efficiency, and biocompatibility have made it invaluable in polymer science. researchgate.net The analogue compound, iodocopper;triethyl phosphite, is identified as a suitable catalyst for CuAAC reactions. researchgate.net

This catalytic capability is particularly relevant for the synthesis of complex biomimetic polymers, such as nucleobase-containing copolymers. mdpi.commdpi.com In this approach, monomers functionalized with nucleobases (like adenine (B156593) or thymine) are polymerized, or pre-made polymers are functionalized with nucleic acids using the CuAAC reaction. mdpi.commdpi.com These materials are designed to mimic the structure and function of natural nucleic acids and have applications in nanomedicine and biology. mdpi.commdpi.com The use of a pre-formed catalyst like this compound can increase reaction efficiency compared to catalysts formed in situ. smolecule.com This makes it a valuable tool for designing advanced functional materials that bridge synthetic polymers with biological building blocks. mdpi.com

Hybrid organic-inorganic materials combine the distinct properties of organic molecules (flexibility, functionality) with those of inorganic components (stability, conductivity). Copper(I) has been successfully used as a metallic node in the creation of such hybrids. acs.orgnih.gov For instance, researchers have synthesized a novel organic-inorganic hybrid copper(I) phosphate (B84403) by reacting copper salts with organic linkers and phosphoric acid under controlled conditions. acs.orgnih.gov

These materials feature complex crystalline structures where copper atoms are bonded to both organic ligands and inorganic phosphate groups. acs.orgnih.gov The development of hybrid materials like copper phosphate nanoflowers further demonstrates the versatility of copper in mediating the formation of intricate microstructures. rsc.org this compound, with its inherent organic (trimethyl phosphite) and inorganic (copper iodide) parts, represents a pre-assembled building block that could be integrated into larger hybrid frameworks, potentially offering enhanced stability or catalytic activity.

Precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of Copper-Containing Thin Films

The deposition of pure, thin copper films is critical in the semiconductor industry for creating interconnects in microelectronic devices. google.comresearchgate.net Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key gas-phase techniques used for this purpose. researchgate.net The success of these methods relies heavily on the properties of the precursor molecule.

An ideal precursor must be sufficiently volatile to be transported in the gas phase, yet thermally stable enough to not decompose prematurely. mdpi.com Many successful copper precursors are organometallic complexes, and those containing halogens or phosphorus have been extensively investigated. mdpi.com For example, N-heterocyclic carbene-stabilized copper(I) complexes have been developed as next-generation precursors to avoid oxygen or silicon impurities. mdpi.com The structure of this compound—a neutral copper(I) complex containing both a halogen (iodine) and a phosphorus-based ligand—fits the general profile of a potential CVD or ALD precursor. Its use in organic synthesis suggests it has the necessary stability and volatility for such applications, making it a candidate for future investigation in the deposition of copper-containing thin films. google.comontosight.ai

Exploration in Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like heat, pressure, or chemical vapors. Copper(I) iodide complexes are a prominent class of such materials, often exhibiting chromic luminescence (a change in emission color). researchgate.netrsc.org

Mechanochromism: Many copper(I) iodide clusters show mechanochromic luminescence, where grinding or pressure alters the emission spectrum. researchgate.netrsc.orgrsc.org This change is often due to alterations in the crystal packing and modifications of intermolecular interactions, such as the Cu-Cu distances within the cluster core. acs.org

Thermochromism: As mentioned previously, copper(I) iodide complexes with phosphite ligands can be thermochromic, with emission color changing reversibly with temperature. acs.org This is often linked to phase transitions or changes in the dominant emissive excited state. researchgate.netnih.gov

Vapochromism: The luminescence of these materials can also be sensitive to the presence of volatile organic compounds (VOCs). researchgate.netacs.org The interaction of solvent vapor with the crystalline lattice can induce structural changes that lead to a visible color change, making them potential chemical sensors. acs.org

The labile nature of the bonds within this compound and the potential for its molecules to arrange into different solid-state structures suggest it could be a platform for creating new stimuli-responsive materials. These properties could be harnessed for applications in sensors, optical switching, and anti-counterfeiting technologies. acs.org

Q & A

Q. What are the critical parameters for synthesizing iodocopper trimethyl phosphite complexes with high yield and purity?

Methodological Answer:

- Key Parameters :

- Molar Ratio : Optimal stoichiometry of CuI to trimethyl phosphite (e.g., 1:1 to 1:3) to prevent ligand saturation or unreacted starting materials .

- Solvent Choice : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of trimethyl phosphite, which reacts violently with moisture .

- Temperature : Reactions typically proceed at 60–80°C under inert gas (N₂/Ar) to stabilize the copper center and prevent oxidation .

- Validation : Monitor reaction progress via <sup>31</sup>P NMR to detect phosphite coordination shifts (δ 120–140 ppm) .

Q. How can researchers safely handle trimethyl phosphite during experimental procedures?

Methodological Answer:

Q. What spectroscopic techniques are most effective for characterizing iodocopper trimethyl phosphite complexes?

Methodological Answer:

Advanced Research Questions

Q. How do reaction conditions influence the stability of iodocopper trimethyl phosphite complexes in catalytic applications?

Methodological Answer:

Q. What mechanistic insights explain the role of trimethyl phosphite in radical-trapping reactions?

Methodological Answer:

Q. How can computational modeling optimize the design of iodocopper phosphite complexes for asymmetric catalysis?

Methodological Answer:

- DFT Applications :

- Validation : Compare calculated <sup>31</sup>P NMR shifts with experimental data to refine models .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles of trimethyl phosphite: How should researchers address conflicting data?

Methodological Answer:

Q. Why do synthetic yields of iodocopper phosphite complexes vary across studies?

Methodological Answer:

-

Critical Variables :

Factor Impact Optimal Range Reference Ligand Purity Impurities (e.g., H2O) reduce yield by 20–30% >99% anhydrous Reaction Time Under 12 hours leads to incomplete coordination 18–24 hours

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on catalytic applications of iodocopper phosphite complexes?

Methodological Answer:

- PICOT Breakdown :

- Population : Heterogeneous catalysts in C–P bond formation.

- Intervention : Use of chiral phosphite ligands.

- Comparison : Catalytic efficiency vs. Cu(II) analogs.

- Outcome : Enantiomeric excess (ee) and turnover number (TON).

- Time : Reaction completion within 6 hours.

- Application : This framework ensures systematic evaluation of ligand effects on stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.